molecular formula C14H20O2 B121359 3,5-Di-tert-butyl-o-benzoquinone CAS No. 3383-21-9

3,5-Di-tert-butyl-o-benzoquinone

Cat. No. B121359
CAS RN: 3383-21-9
M. Wt: 220.31 g/mol
InChI Key: NOUZOVBGCDDMSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Di-tert-butyl-o-benzoquinone is a chemical compound with the molecular formula C14H20O2 . It has a molecular weight of 220.31 g/mol . It is used in the preparation of benzoxazoles derivative ligands . It is also used in the preparation of 1,4-benzodioxines via hetero Diels Alder reaction with acyclic dienes .


Molecular Structure Analysis

The molecular structure of 3,5-Di-tert-butyl-o-benzoquinone consists of a six-membered carbon ring with two carbonyl (C=O) groups and two tert-butyl groups attached . The InChI string is InChI=1S/C14H20O2/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h7-8H,1-6H3 .


Physical And Chemical Properties Analysis

3,5-Di-tert-butyl-o-benzoquinone is a solid substance . It has a melting point of 112-114 °C . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 302.7±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 54.3±3.0 kJ/mol and a flash point of 120.6±6.0 °C .

Scientific Research Applications

Organic Synthesis

3,5-Di-tert-butyl-o-benzoquinone: is utilized in organic synthesis, particularly in the preparation of benzoxazoles derivative ligands . These ligands are crucial in creating various organic compounds with potential applications in pharmaceuticals and materials science.

Hetero Diels-Alder Reactions

This compound plays a significant role in hetero Diels-Alder reactions with acyclic dienes . The reactions are a cornerstone in synthetic organic chemistry, allowing for the construction of six-membered rings, which are common in many natural products and pharmaceuticals.

Biochemistry Research

In biochemistry, 3,5-Di-tert-butyl-o-benzoquinone is associated with studies involving enzyme inhibition . It’s related to human genes like ACHE , BCHE , and CES1 , which are significant in the metabolism of various biochemical compounds.

Analytical Chemistry

As an analytical reagent, this quinone derivative is used to develop analytical standards . These standards are essential for ensuring the accuracy and reliability of analytical methods in research and industrial applications .

Materials Science

This compound is also significant in materials science, where it’s used in the development of new materials with specific electronic or optical properties. Its involvement in the synthesis of 1,4-benzodioxines is an example of its application in creating novel materials with potential use in electronics and photonics.

Safety And Hazards

3,5-Di-tert-butyl-o-benzoquinone can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . In case of contact, wash off with soap and plenty of water . If swallowed, seek immediate medical assistance .

properties

IUPAC Name

3,5-ditert-butylcyclohexa-3,5-diene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUZOVBGCDDMSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)C(=O)C(=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70187478
Record name 3,5-Di-tert-butyl-1,2-benzoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70187478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dark red crystalline solid; [Alfa Aesar MSDS]
Record name 3,5-Di-tert-butyl-1,2-benzoquinone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19745
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

3,5-Di-tert-butyl-o-benzoquinone

CAS RN

3383-21-9
Record name 3,5-Di-tert-butyl-1,2-benzoquinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3383-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Di-tert-butyl-1,2-benzoquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003383219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3383-21-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149061
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Di-tert-butyl-1,2-benzoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70187478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-di-tert-butyl-o-benzoquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.173
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 5 g. (22.5 mmol.) of 3,5-di-t-butylcatechol in 75 ml. of ether at 0° was added 25 g. of silver oxide. The reaction mixture was stirred at 0° for 30 minutes then at ambient temperature for an additional 30 minutes. The mixture was filtered and the filtrate was evaporated to dryness. Benzene was added to the residue and the resulting precipitate was collected by filtration and air dried to give 3,5-di-t-butyl-1,2-dioxobenzene, m.p. 110-112°.
Quantity
22.5 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Di-tert-butyl-o-benzoquinone
Reactant of Route 2
3,5-Di-tert-butyl-o-benzoquinone

Citations

For This Compound
598
Citations
M Yilmaz, B Aydin, O Dogan, O Dereli - Journal of Molecular Structure, 2017 - Elsevier
Conformational analysis of 3,5-Di-tert-butyl-o-benzoquinone molecule was performed and two stable conformers were determined by B3LYP/6-311++G(d,p). Using the most stable one, …
Number of citations: 7 www.sciencedirect.com
DM Kuzyaev, DL Vorozhtsov, NO Druzhkov… - Journal of …, 2012 - Elsevier
Lanthanide semiquinolates Ln(SQ) 3 (SQ-3,5-di-tert-butyl-o-benzosemiquinone) were prepared by the reactions of Dy, Tm, Yb with 3equiv of 3,5-di-tert-butyl-o-benzoquinone (Q). …
Number of citations: 31 www.sciencedirect.com
M Kodera, T Kawata, K Kano, Y Tachi, S Itoh… - Bulletin of the Chemical …, 2003 - journal.csj.jp
The aerobic oxidation of 3,5-di-tert-butylcatechol (H 2 dbc) to the corresponding quinone (dbq), catalyzed by di-μ-hydroxo-dicopper(II) complexes [Cu 2 (OH) 2 L 2 ](ClO 4 ) 2 [L = N,N′-…
Number of citations: 53 www.journal.csj.jp
MP Shurygina, MY Zakharina, MA Baten'kin… - European Polymer …, 2020 - Elsevier
New well-photobleachable initiating systems based on unsubstituted and four 6-CH 2 X-substituted 3,5-di-tert-butyl-o-benzoquinones (X = H, OCH 3 , dimethylpyrazole and …
Number of citations: 26 www.sciencedirect.com
MA Zherebtsov, ER Zhiganshina, NA Lenshina… - Russian Chemical …, 2021 - Springer
New tri- and tetraalkyl-substituted o-benzoquinones were synthesized based on 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-diol derivatives. The new compounds were …
Number of citations: 6 link.springer.com
V Cherkasov, N Druzhkov, T Kocherova, G Fukin… - Tetrahedron, 2011 - Elsevier
The interaction of 3,5-di-tert-butyl-o-benzoquinone with secondary amines has been studied. The synthetic procedure was developed in order to synthesize a series of new N,N-…
Number of citations: 26 www.sciencedirect.com
R Azhakar, RS Ghadwal, HW Roesky, J Hey… - …, 2011 - ACS Publications
The reactions of L [PhC(NtBu) 2 SiCl] and L′ [CH{(CCH 2 )(CMe)(2,6-iPr 2 C 6 H 3 N) 2 }Si] with monoketones and quinone have been examined. The reaction of L with 2-…
Number of citations: 52 pubs.acs.org
LS White, EJ Hellman, L Que Jr - The Journal of Organic …, 1982 - ACS Publications
Bromopyruvic Acid. Pyruvic acid (480 g of 95% pure ma-terial, 5.17 mol), 20 drops of concentrated H2S04, and 450 mL of CH2C12 were added to a 3-L, three-necked flask equipped …
Number of citations: 22 pubs.acs.org
EP Ivakhnenko, GV Romanenko, AA Kovalenko… - Dyes and …, 2018 - Elsevier
Reaction between sterically crowded 3,5-di-(tert-butyl)-o-benzoquinone and aromatic amines occurring at the oxidative conditions and developing to the formation of compounds 8, …
Number of citations: 14 www.sciencedirect.com
KI Pashanova, GA Abakumov, AV Markin… - The Journal of Chemical …, 2016 - Elsevier
Optimal conditions for investigations of thermodynamic properties have been determined experimentally by the method of combustion calorimetry for compounds of the o-benzoquinone …
Number of citations: 4 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.